Bay u9773 - 134733-55-4

Bay u9773

Catalog Number: EVT-3457975
CAS Number: 134733-55-4
Molecular Formula: C27H36O5S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY u9773 is a synthetic leukotriene analogue developed by Bayer Pharmaceuticals. Initially characterized as a dual antagonist for both cysteinyl leukotriene receptor 1 (CysLT1) and CysLT2, further research has identified it as a partial agonist at the CysLT2 receptor. This dual nature makes it a valuable tool in dissecting the roles of CysLT receptors in various physiological and pathological processes. Its main application lies in elucidating the function and signaling pathways of CysLT2 receptors, especially in comparison to CysLT1 receptors.

Mechanism of Action

BAY u9773 acts as a competitive antagonist at the CysLT1 receptor, effectively blocking the binding site for cysteinyl leukotrienes like LTD4. Conversely, it acts as a partial agonist at the CysLT2 receptor. While it binds to CysLT2, it only partially activates downstream signaling pathways compared to full agonists like LTD4. This distinctive characteristic allows researchers to differentiate between the effects mediated by CysLT1 and CysLT2 receptors. For instance, in human pulmonary veins, BAY u9773 effectively blocks cysteinyl leukotriene-induced contractions, suggesting a predominant role for CysLT2 in this response.

Applications

Differentiating CysLT Receptor Subtypes:

  • Smooth Muscle Contraction: BAY u9773 is instrumental in distinguishing between CysLT1 and CysLT2 receptor involvement in smooth muscle contraction. For example, it helped identify the predominance of CysLT2 receptors in human pulmonary vein contraction, in contrast to the CysLT1-mediated contraction in human airways. It also played a role in demonstrating the involvement of CysLT2 in LTD4-induced contractions in sheep trachealis muscle.

  • Vascular Permeability: BAY u9773 elucidated the role of CysLT2R in mediating vascular permeability, specifically via transendothelial vesicle transport. This was observed in mice with endothelium-specific overexpression of human CysLT2R, where BAY u9773 successfully blocked the increased myocardial infarction damage.

Investigating CysLT2 Receptor Signaling:

  • Calcium Mobilization: BAY u9773, as a partial agonist, induces calcium transients in cells expressing CysLT2 receptors. This characteristic was observed in various cell types, including human umbilical vein endothelial cells (HUVECs) and neonatal rat cardiomyocytes.

  • Gene Expression: Studies using BAY u9773 revealed that activation of CysLT2 receptors can modulate gene expression. For instance, in HUVECs, proinflammatory stimuli downregulated CysLT2 mRNA expression. Additionally, in a mouse model of myocardial ischemia-reperfusion injury, BAY u9773 blocked the increased expression of proinflammatory genes (Egr-1, VCAM-1, and ICAM) associated with CysLT2R overexpression.

Properties

CAS Number

134733-55-4

Product Name

Bay u9773

IUPAC Name

4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid

Molecular Formula

C27H36O5S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t24-,25+/m0/s1

InChI Key

PKJINWOACFYDQN-FFVQPXRTSA-N

SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Synonyms

6-(4'-carboxyphenylthio)-5-hydroxy-7,9,11,14-eicosatetraenoic acid
BAY u9773
BAY-u9773

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.